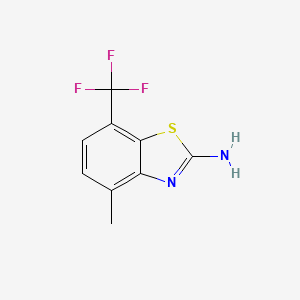

![molecular formula C17H17FN4O B6461209 2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549035-94-9](/img/structure/B6461209.png)

2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide” is a derivative of imidazo[1,2-b]pyridazine . Imidazoles are a category of azole antifungals that encompass compounds such as ketoconazole, miconazole, esomeprazole, and clotrimazole . The rise of antibiotic resistance in fungal pathogens has evolved into a substantial global public health concern .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives involves a multicomponent reaction giving easy and cheap access to a variety of bicyclic 5,5-fused hetero-rings . The derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The formation of tricyclic fused 3-iodo-pyrrolo[3’,2’:4,5]-imidazo[1,5-a]imidazoles could be easily obtained by an iodine intramolecular cyclisation of the multicomponent compounds in the presence of I2 in DCM .Physical and Chemical Properties Analysis

The compound “this compound” has a linear formula of C23H26FN5O2 .Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

A related compound, probe ii, has been shown to exhibit potent antifungal activity against candida spp, including several multidrug-resistant strains . This activity is believed to be due to the inhibition of Sterol 14-alpha demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway .

Biochemical Pathways

The compound’s interaction with its targets affects the ergosterol biosynthesis pathway. Ergosterol is a critical component of fungal cell membranes, and its inhibition leads to altered cell membrane permeability and function, ultimately resulting in cell death .

Pharmacokinetics

A related compound, probe ii, was found to have moderate toxicity in humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The result of the compound’s action is the inhibition of fungal growth, specifically Candida spp., including several multidrug-resistant strains . This is achieved by inhibiting the formation of ergosterol in yeast cells, which disrupts the integrity of the fungal cell membrane .

Safety and Hazards

Orientations Futures

The novel compound Probe II, which was synthesized during the study, shows promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida sp . Further in vivo and in vitro evaluation studies for the proposed designed compounds are encouraged to validate the computational findings .

Propriétés

IUPAC Name |

2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O/c1-17(2,3)14-10-22-15(20-14)9-8-13(21-22)16(23)19-12-7-5-4-6-11(12)18/h4-10H,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVYOGRSDLEKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461132.png)

![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461134.png)

![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461135.png)

![1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461144.png)

![4,4,4-trifluoro-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}butan-1-one](/img/structure/B6461152.png)

![7-(4-methoxyphenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6461164.png)

![2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide; oxalic acid](/img/structure/B6461170.png)

![tert-butyl 3-[(2-ethyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B6461175.png)

![1-[1-(2-phenoxyethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461195.png)

![2-methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6461201.png)

![5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridin-3-ol](/img/structure/B6461207.png)

![2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461233.png)